Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Overview

Description

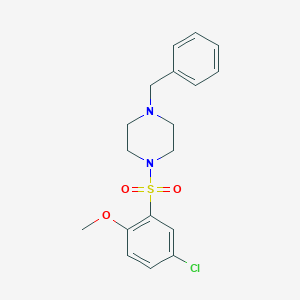

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, often referred to as Methyl 2-Methylpropanoate, is an organic compound belonging to the class of monocarboxylic acids and derivatives. It is a white, crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. It is soluble in water, ethanol, and ether, and has a melting point of 179-181°C. It is used in a variety of industrial, pharmaceutical, and scientific applications.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, as a bioactive precursor in organic synthesis, showcases a variety of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold and a versatile substrate in the preparation of medical products underscores its significance in organic synthesis and the pharmaceutical industry. The compound serves as an excellent precursor for the search of new bioactive molecules, highlighting its importance in synthetic fields and its potential applications in developing treatments for various conditions (Farooq & Ngaini, 2019).

Environmental and Occupational Exposure

Bisphenol A (BPA), a compound structurally similar to this compound, raises concerns due to its ability to interfere with or mimic estrogenic hormones, leading to various biological responses. Occupational exposure to BPA, for instance, has been shown to result in significantly higher detected levels compared to environmental exposure, with potential adverse health effects on sexually functional domains and risks of sexual dysfunction in male workers. This emphasizes the need for assessing actual exposure to similar compounds and evaluating their associated health risks, underscoring the importance of research into the effects of chemical exposure in both environmental and occupational settings (Ribeiro, Ladeira, & Viegas, 2017).

Antioxidant Activities

The study of antioxidants is crucial across various scientific fields, from food engineering to medicine. This compound, by virtue of its structural similarities with compounds that possess significant antioxidant activities, may have implications in these areas. Techniques for determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, are critical in evaluating the potential of compounds like this compound in mitigating oxidative stress and contributing to health benefits. This underlines the compound's potential role in the development of antioxidant therapies or as a dietary supplement to combat oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

It is known that similar compounds are often involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Compounds of similar structure have been known to participate in the suzuki–miyaura coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that similar compounds can be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the presence of methyl groups can increase the intestinal metabolic stability and absorption of polyphenols , which may be relevant to this compound. The compound has a boiling point of 358.0±27.0C at 760 mmHg and a melting point of 62-66C .

Result of Action

Similar compounds have been known to modulate plant growth and root system architecture .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. For instance, similar compounds have been shown to function as nitrification inhibitors in soil, reducing nitrogen loss by suppressing soil nitrification . Additionally, the stability of similar compounds can be influenced by factors such as air and moisture .

Biochemical Analysis

Biochemical Properties

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate plays a significant role in biochemical reactions . It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Cellular Effects

The cellular effects of this compound are not well studied. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

This compound is involved in the Suzuki–Miyaura coupling reaction, a key metabolic pathway . This pathway involves the conversion of the boron moiety into a broad range of functional groups .

properties

IUPAC Name |

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLRGHYMXKKBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

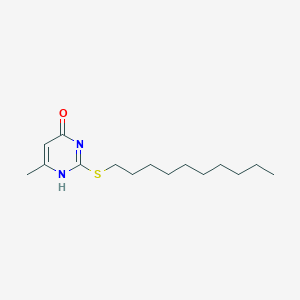

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

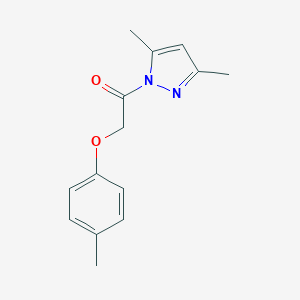

![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)